molecular formula C7H10O6S2 B12551618 3,3-Di(ethenesulfonyl)propanoic acid CAS No. 184910-77-8

3,3-Di(ethenesulfonyl)propanoic acid

Cat. No.: B12551618
CAS No.: 184910-77-8
M. Wt: 254.3 g/mol
InChI Key: CGQAZIIPAYBTRH-UHFFFAOYSA-N
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Description

These compounds share a propanoic acid backbone modified with sulfur-containing groups (e.g., sulfonyl, sulfinyl, or disulfide linkages), which significantly influence their chemical reactivity, stability, and biological activity. For instance, compounds like 3,3'-dithiodipropionic acid (disulfide-linked) and ethyl 3-(methylsulfonyl)propanoate (sulfonyl ester) are highlighted in the literature for their roles in redox chemistry, material science, and medicinal applications .

Properties

CAS No.

184910-77-8

Molecular Formula

C7H10O6S2

Molecular Weight

254.3 g/mol

IUPAC Name

3,3-bis(ethenylsulfonyl)propanoic acid

InChI

InChI=1S/C7H10O6S2/c1-3-14(10,11)7(5-6(8)9)15(12,13)4-2/h3-4,7H,1-2,5H2,(H,8,9)

InChI Key

CGQAZIIPAYBTRH-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(CC(=O)O)S(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(ethenesulfonyl)propanoic acid typically involves the reaction of ethenesulfonyl chloride with propanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of 3,3-Di(ethenesulfonyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(ethenesulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl groups to sulfonyl groups.

    Substitution: The ethenesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3,3-Di(ethenesulfonyl)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Di(ethenesulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,3-Di(ethenesulfonyl)propanoic acid (hypothetical) and analogous compounds from the evidence:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
3,3'-Dithiodipropionic acid C₆H₁₀O₄S₂ Disulfide (-S-S-), carboxylic acid Redox-active; antioxidant, crosslinker in polymers
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S Sulfonyl (-SO₂-), ester Intermediate in organic synthesis
3-(Ethylsulfinyl)propanoic acid C₅H₁₀O₃S Sulfinyl (-SO-), carboxylic acid Potential chiral building block
3-Acetylthio-2-methylpropanoic acid C₇H₁₀O₃S Thioester (-S-CO-), carboxylic acid Biochemical research, enzyme inhibitors
NSAIDs (e.g., Ketoprofen) C₁₆H₁₄O₃ Aryl, carboxylic acid Anti-inflammatory, analgesic
Key Observations:
  • Sulfur Linkages: Unlike NSAIDs (e.g., ketoprofen), which feature aromatic substituents, sulfur-modified propanoic acids derive functionality from sulfonyl, sulfinyl, or disulfide groups. For example, 3,3'-dithiodipropionic acid undergoes redox-driven disulfide bond cleavage, making it useful in dynamic materials .
  • Acidity and Reactivity: Sulfonyl groups (e.g., in ethyl 3-(methylsulfonyl)propanoate) enhance electron-withdrawing effects, increasing carboxylic acid acidity compared to alkyl-substituted analogs .
  • Biological Activity: Thioesters like 3-acetylthio-2-methylpropanoic acid are employed in enzyme inhibition studies due to their reactivity with cysteine residues .

Stability and Environmental Impact

  • Sulfonyl Derivatives : Sulfonyl groups confer chemical inertness, making these compounds persistent in environmental matrices unless enzymatically degraded .

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